molecular formula C20H18ClNO4 B607344 Epiberberine chloride CAS No. 889665-86-5

Epiberberine chloride

Cat. No. B607344
M. Wt: 371.82
InChI Key: DGRBIBRPLDAHJH-UHFFFAOYSA-M
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Description

Epiberberine chloride is an alkaloid isolated from Coptis chinensis. It acts as a potent AChE and BChE inhibitor, and a non-competitive BACE1 inhibitor, with IC50s of 1.07, 6.03, and 8.55 μM, respectively .


Molecular Structure Analysis

Epiberberine has a molecular formula of C20H18NO4 . Its average mass is 336.361 Da and its monoisotopic mass is 336.123047 Da . More detailed structural analysis can be found in the study of berberine derivatives .


Physical And Chemical Properties Analysis

Epiberberine chloride is a red needle crystal, soluble in methanol, ethanol, DMSO, and other organic solvents . It has a polar surface area of 41 Å 2 .

Scientific Research Applications

Multifaceted Therapeutic Applications

Epiberberine demonstrates a range of therapeutic effects, including anti-adipogenesis, anti-dyslipidemia, anti-cancer, anti-bacterial activities, and potential benefits in diabetes and Alzheimer's disease. These effects are attributed to its action on multiple pathways, such as the Akt and ERK pathways for anti-adipogenesis, inhibition of cholesterol synthesis for anti-dyslipidemia, and the p53/Bax apoptosis pathway for anti-cancer effects (Liu, Li, & He, 2020).

Pharmacokinetics and Cytochrome P450 Interaction

Epiberberine has been studied for its pharmacokinetics, bioavailability, excretion, and interaction with cytochrome P450 enzymes, which are crucial for understanding its drug development potential. Notably, it shows significant inhibitory effects on CYP2D6 (Chen et al., 2017).

Metabolism and Inhibition of CYP2D6

In rat liver microsomes, epiberberine undergoes phase I and phase II metabolism, with significant inhibition observed on CYP2D6. This finding is crucial for understanding potential drug interactions and metabolic pathways of epiberberine (Yang et al., 2014).

Antitumor Properties

Research on epiberberine's antitumor properties, especially against gastric cancer, has shown promising results. In studies involving MKN-45 xenograft mice, epiberberine effectively inhibited tumor growth through the p53/Bax pathway (Yu et al., 2020).

Dyslipidemia Treatment

Epiberberine's efficacy in treating dyslipidemia has been explored. In Syrian golden hamsters, it significantly reduced serum cholesterol levels by modulating key genes involved in cholesterol metabolism, such as HMGCR and LDL receptor (Zou et al., 2016).

Potential in Acute Myeloid Leukemia Treatment

Epiberberine has been identified as a selective and effective inhibitor of lysine-specific demethylase 1 (LSD1), showing potential for acute myeloid leukemia (AML) treatment. Its structure plays a crucial role in this activity (Li et al., 2020).

Diabetic Nephropathy Treatment

In the context of diabetic nephropathy, epiberberine showed protective effects by modulating the Agt-TGFβ/Smad2 pathway, suggesting its potential as a therapeutic agent for this condition (Xiao et al., 2021).

Anti-Adipogenic Effects

Epiberberine's anti-adipogenic effects are mediated through the regulation of pathways such as Raf/MEK1/2/ERK1/2 and AMPKα/Akt. This regulation leads to the downregulation of adipogenesis-related transcription factors (Choi et al., 2015).

Safety And Hazards

Epiberberine chloride should be handled with care. Ensure adequate ventilation and provide accessible safety shower and eye wash station. Personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing should be worn. It should be used only outdoors or in a well-ventilated area .

Future Directions

Berberine, a compound similar to Epiberberine chloride, has shown potential as a therapeutic agent in various diseases, including diabetes and depression . Future studies of Epiberberine chloride are needed, especially in the exploration of Epiberberine chloride derivatives or modification of the Epiberberine chloride structure .

properties

IUPAC Name

16,17-dimethoxy-5,7-dioxa-1-azoniapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18NO4.ClH/c1-22-18-8-13-5-6-21-10-15-12(3-4-17-20(15)25-11-24-17)7-16(21)14(13)9-19(18)23-2;/h3-4,7-10H,5-6,11H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRBIBRPLDAHJH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC[N+]3=C2C=C4C=CC5=C(C4=C3)OCO5)OC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epiberberine chloride

CAS RN

889665-86-5
Record name Epiberberine chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0889665865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EPIBERBERINE CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND559X5J59
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
13
Citations
L Sun, F Ding, G You, H Liu, M Wang, X Ren, Y Deng - Pharmaceutics, 2017 - mdpi.com
… , jatrorrhizine chloride, epiberberine chloride, berberine chloride, … epiberberine chloride were decreased significantly; the AUC 0–tn values for palmatine chloride, epiberberine chloride, …
Number of citations: 18 www.mdpi.com
BX Ma, JW Liang, XH Li, JS He, J Tong… - Journal of Food Safety …, 2014 - cabdirect.org
… of jatrorrhizine chloride, columbamine, epiberberine chloride, coptisine chloride, palmatine … However, the contents of jatrorrhizine chloride, columbamine, epiberberine chloride and …
Number of citations: 2 www.cabdirect.org
Y Liu, A Wang, L Wen, Z Yang, X Yang, X Zhang… - Journal of …, 2019 - Elsevier
… of coptisine chloride, epiberberine chloride, palmatine chloride and berberine chloride, and the mean residence time of coptisine chloride, epiberberine chloride, palmatine chloride, …
Number of citations: 22 www.sciencedirect.com
Q Lu, J Li, P Ding, T Mao, L Shi, Z Sun, X Tan… - BioMed Research …, 2022 - hindawi.com
… volume was set at 10μL while the detector wavelength was set at 280nm for 6-curcumin, 270 nm for gallic acid, 345 nm for berberine chloride, coptisine chloride, epiberberine chloride, …
Number of citations: 1 www.hindawi.com
HL Qin, ZH Li, P Wang, JR Yang - Zhongguo yi xue ke xue Yuan xue …, 2004 - europepmc.org
… , five main compounds were isolated from CSPD and their structures were authenticated by spectral analysis as palmatine chloride, berberine chloride, epiberberine chloride, coptisine …
Number of citations: 4 europepmc.org
JS Ni, GH Lu - Spectrochimica Acta Part A: Molecular and …, 2023 - Elsevier
… Given this, four QPA-based natural products (Scheme 1), BBC, fibrauretine chloride (FBC), coptisine chloride (CTC), and epiberberine chloride (EBC), are selected for further analysis …
Number of citations: 5 www.sciencedirect.com
S Liu, F Lu, X Wang, W Sun, P Chen… - The American Journal of …, 2011 - World Scientific
… injection volume was 10 l, and the detection wavelength was set to 276 nm for berberine chloride, palmatine chloride, jatrorrhizine chloride, coptisine chloride, and epiberberine chloride…
Number of citations: 23 www.worldscientific.com
XB Luo, XM Tu, WP **ao, S Luo - Anal. Chem.: An Indian J, 2010 - m.headtowall.com
Rhizoma Coptidis (RC), known as ‘Huanglian’, is a commonly used Chinese herb drug with the effects of clearing heat, drying up dampness, purging toxicosis and detoxicification in …
Number of citations: 1 m.headtowall.com
Y Tayama, S Mizukami, K Toume, K Komatsu… - Tropical Medicine and …, 2023 - Springer
… For this second screening, we added three more compounds, epiberberine chloride, berberrubine chloride, dl-tetrahydro coptisine to already selected compounds belonging to the …
Number of citations: 1 link.springer.com
X Luo, X Tu, Y Wu, S Luo, B Chen - Analytical letters, 2012 - Taylor & Francis
… Coptisine chloride, epiberberine chloride, columbamine chloride, and berberastine chloride were isolated by the modified method described in previous research (Ikuta and Itokawa …
Number of citations: 6 www.tandfonline.com

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